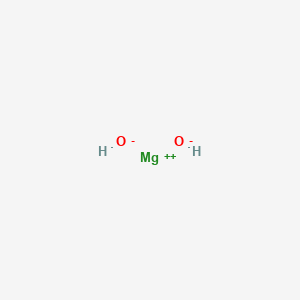
Magnesium Hydroxide
Cat. No. B1148283
Key on ui cas rn:
1909-42-8
M. Wt: 58.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US04606838
Procedure details


A dispersion of magnesium hydroxide (4.20 mmol) was prepared by dissolving magnesium sulfate (0.505 g, 4.20 mmol) 20 ml water and adding 8.4 mmol of 1N sodium hydroxide (0.336 g, 8.40 mmol). To this stirred dispersion was added in one portion a solution of 4-hexyloxyperoxybenzoic acid (2.00 g, 8.40 mmol) in 30 mL ethyl acetate. The resulting mixture was stirred for 15 minutes and the precipitated solid collected by filtration and washed with water and then ethyl acetate. Air drying afforded 1.9 g of magnesium bis(4-hexyloxyperoxybenzoate), AvO (see Example IV) 4.58%, melting point decomposes at from 90°-210° C., liquifies at from 210°-220° C.


Name
4-hexyloxyperoxybenzoic acid
Quantity
2 g
Type
reactant
Reaction Step Three


Name

Identifiers


|
REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[Mg+2:6].[OH-].[Na+].[CH2:9]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][OH:23])=[O:21])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(OCC)(=O)C>[OH-:2].[Mg+2:6].[OH-:15].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:22][O-:23])=[O:21])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20](=[O:21])[O:22][O-:23])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Mg+2:6] |f:0.1,2.3,6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0.336 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
4-hexyloxyperoxybenzoic acid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)OO)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Air drying
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.2 mmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)O[O-])C=C1.C(CCCCC)OC1=CC=C(C(O[O-])=O)C=C1.[Mg+2]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04606838
Procedure details


A dispersion of magnesium hydroxide (4.20 mmol) was prepared by dissolving magnesium sulfate (0.505 g, 4.20 mmol) 20 ml water and adding 8.4 mmol of 1N sodium hydroxide (0.336 g, 8.40 mmol). To this stirred dispersion was added in one portion a solution of 4-hexyloxyperoxybenzoic acid (2.00 g, 8.40 mmol) in 30 mL ethyl acetate. The resulting mixture was stirred for 15 minutes and the precipitated solid collected by filtration and washed with water and then ethyl acetate. Air drying afforded 1.9 g of magnesium bis(4-hexyloxyperoxybenzoate), AvO (see Example IV) 4.58%, melting point decomposes at from 90°-210° C., liquifies at from 210°-220° C.


Name
4-hexyloxyperoxybenzoic acid
Quantity
2 g
Type
reactant
Reaction Step Three


Name

Identifiers


|
REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[Mg+2:6].[OH-].[Na+].[CH2:9]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][OH:23])=[O:21])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(OCC)(=O)C>[OH-:2].[Mg+2:6].[OH-:15].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:22][O-:23])=[O:21])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20](=[O:21])[O:22][O-:23])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Mg+2:6] |f:0.1,2.3,6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0.336 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
4-hexyloxyperoxybenzoic acid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)OO)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Air drying
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.2 mmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)O[O-])C=C1.C(CCCCC)OC1=CC=C(C(O[O-])=O)C=C1.[Mg+2]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
